Journal Name:NanoImpact
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A DFT approach for finding therapeutic potential of graphyne as a nanocarrier in the doxorubicin drug delivery to treat cancer
NanoImpact ( IF 0 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.jmgm.2023.108537
In the present work, the drug-loading efficacy of graphyne (GYN) for doxorubicin (DOX) drug is investigated for the first time by using density functional theory (DFT). Doxorubicin drug is effective in the cure of numerous types of cancer including bone cancer, gastric, thyroid, bladder, ovarian, breast, and soft tissue cancer. Doxorubicin drug prevents the cell division process by intercalating in the double-helix of DNA and stopping its replication. The optimized, geometrical, energetic, and excited-state characteristics of graphyne (GYN), doxorubicin drug (DOX), and doxorubicin-graphyne complex (DOX@GYN complex) are calculated to see how effective it is as a carrier. The DOX drug interacted with GYN with an adsorption-energy of −1.57 eV (gas-phase). The interaction of GYN with DOX drug is investigated using NCI (non-covalent interaction) analysis. The findings of this analysis showed that the DOX@GYN complex has weak forces of interaction. Charge transfer from doxorubicin drug to GYN during DOX@GYN complex formation is described by charge-decomposition analysis and HOMO-LUMO analysis. The increased dipole-moment (8.41 D) of the DOX@GYN in contrast with therapeutic agent DOX and GYN indicated that the drug will move easily in the biochemical system. Furthermore, the photo-induced electron-transfer process is explored for excited states, and it reveals that upon interaction, fluorescence-quenching will occur in the complex DOX@GYN. In addition, the influence of the positive and negative charge states on the GYN and DOX@GYN is also considered. Overall, the findings indicated that the GYN could be exploited as an effective drug-transporter for the delivery of doxorubicin drug. Investigators will be inspired to look at another 2D nanomaterials for drug transport applications as a result of this theoretical work.
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Cysteine carbonylation with reactive carbonyl species from lipid peroxidation induce local structural changes on thioredoxin active site
NanoImpact ( IF 0 ) Pub Date: 2023-06-05 , DOI: 10.1016/j.jmgm.2023.108533
Protein oxidative modifications with reactive carbonyl species (RCS) is directly linked to metabolic processes in premature aging, cancer, neurodegenerative and infectious diseases. RCS as 4-Hydroxy-2-nonal (HNE), 4-Hydroxy-2-hexenal (HHE), 4-Oxo-2-nonenal (ONE) and Malondialdehyde (MDA) attack nucleophilic amino acids residues forming irreversible adducts with proteins as Thioredoxins (Trx). This is a class of small thiol oxide-reductases playing a key role in redox signaling and oxidative stress responses in mammals. Although proteomic studies have identified to Cys-32 residue as a target of HNE attack that inhibit its enzymatic activity, how this carbonylation affects its structure and dynamic behavior at the atomic level is unknown. Even more, the molecular bases for the atomistic behavior of these modified proteins have not been completely understood. We present molecular dynamics simulations of Trx-modified with four different RCS to analyze its global and local structural effects. For this, parameters supported in the AMBER force fields were built and validated for three non-natural cysteine residues modified with HHE, ONE and MDA. Results obtained showed a slight change in the global conformational stability of Trx modified with HNE and MDA, establishing that all modified proteins presented local regions of high mobility in the modified catalytic site and some regions far from the modification area. In addition, essential domain movement modes evidences that proteins modified with the RCS assayed induce changes in conformational flexibility. Finally, these data showed that the given conformational changes did not caused global changes in proteins but rather localized changes in particular regions.
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Quantum Chemical Approach of Hexaammine (NH3)6 complexant with alkali and alkaline earth metals for their potential use as NLO materials
NanoImpact ( IF 0 ) Pub Date: 2023-05-11 , DOI: 10.1016/j.jmgm.2023.108505
In this study, nine new electron rich compounds are presented, and their electronic, geometrical, and nonlinear optical (NLO) characteristics have been investigated by using the Density functional theory. The basic design principle of these compounds is placing alkaline earth metal (AEM) inside and alkali metal (AM) outside the hexaammine complexant. The properties of nine newly designed compounds are contrasted with the reference molecule (Hexaammine). The effect of this doping on Hexaamine complexant is explored by different analyses such as electron density distribution map (EDDM), frontier molecular orbitals (FMOs), density of states (DOS) absorption maximum (λmax), hyperpolarizabilities, dipole moment, transition density matrix (TDM). Non-covalent interaction (NCI) study assisted with isosurfaces has been accomplished to explore the vibrational frequencies and types of synergy. The doping of hexaammine complexant with AM and AEM significantly improved its characteristics by reducing values of HOMO-LUMO energy gaps from 10.7eV to 3.15eV compared to 10.7 eV of hexaammine. The polarizability and hyperpolarizability (αo and βo) values inquisitively increase from 72 to 919 au and 4.31 × 10−31 to 2.00 × 10−27esu respectively. The higher values of hyperpolarizability in comparison to hexaammine (taken as a reference molecule) are credited to the presence of additional electrons. The absorption profile of the newly designed molecules clearly illustrates that they are highly accompanied by higher λmax showing maximum absorbance in red and far-red regions ranging from 654.07 nm to 783.94 nm. These newly designed compounds have superior outcomes having effectiveness for using them as proficient NLO materials and have a gateway for advanced investigation of more stable and highly progressive NLO materials.
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Theoretical study on efficient HF gas sensing by functionalized, decorated, and doped nanocone strategy
NanoImpact ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jmgm.2023.108574
Hydrogen fluoride (HF) is a highly dangerous and corrosive gas that can cause severe burns and respiratory damage. The density functional theory method (DFT) used to study the interaction between the HF gas and the surface of a carbon nanocone (CNC) doped with gallium atom as a chemical sensor. The results showed that CNC wasn't a good candidate to sense the HF gas and consequently its electrical properties are changed insignificant. To improve the properties of the CNC, several strategies were tried: functionalizing by pyridinol (Pyr) and pyridinol oxide (PyrO), decorated with metals (M = B, Al, and Ga), and doped with element of third group (M = B, Al, and Ga). The obtained data demonstrated that the promising results were obtained by doping the CNC with Ga atom. After full optimization, we achieved one stable configuration between the HF gas and CNC-Ga structure (S15 configuration) with Eads = −19.86 kcal/mol. The electronic properties of the CNC-Ga structure is sensible changed after the HF molecule is adsorbed. According to calculated the energy gap between HOMO and LUMO orbitals of S15 configuration are increased which could be applied a chemical signal. Eventually, one could propose that the CNC-Ga has the ability to act as a Φ-type sensor based on its physical adsorption energy and quick recovery time and doped with gallium atom is a promising strategy.
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Small carbazole-based molecules as hole transporting materials for perovskite solar cells
NanoImpact ( IF 0 ) Pub Date: 2023-04-27 , DOI: 10.1016/j.jmgm.2023.108504
In this study, six small carbazole-based molecules are investigated for usage as hole transport materials (HTMs) in perovskite solar cells. Among these compounds, two molecules based on 9-(4-(thiophen-2-yl)phenyl)-9H-carbazole thiophene-phenyle and carbazole (M1 and M2) were already synthesized, and four new molecules are designed by substituting carbazole, in positions 3,6 and 2,7, with methoxyphenyl (P1 and P2) and dimethoxyphenylamine (E1 and E2). Theoretical methods used in the calculations included density functional theory and time-dependent density functional theory. FMOs of all under-probe molecules are well positioned to ensure accurate alignment and prevent charge recombination at the perovskite material interface. The molecules' absorbance in the area below 404 nm shows that HTMs cannot compete with perovskite materials in an inverted configuration of a device. Reorganization energies indicate that M1, P1,2 and E1,2 are more favourable to be HTM, while M2 shows a favourable electron transfer; it can be used as an electron transfer material (ETM). The results demonstrate that hole-electron couples can easily separate for any under-exanimated molecules, simplifying hole transport and enhancing the short-circuit (JSC). Additionally, DMPA-based molecules (E1,2) may display chemical instability because of their poor hardness and the local distribution of charge in electrostatic potential maps.
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Investigation of the stability of organic-inorganic halide perovskite thin films: Insight from experimental and simulation
NanoImpact ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.jmgm.2023.108559
Herein, we investigated the stability of lead perovskites under ambient conditions by mixing the two cations Formamidinium (FA) and cesium (Cs). The CsxFA1-xPbI3 perovskites solutions prepared with different contents of x (0.0, 0.3, 0.5, 0.7 and 1.0) and deposited by spin-coating technique. The CsxFA1-xPbI3 films were characterized using the X-ray diffraction (XRD), UV–visible spectroscopy, photoluminescence (PL) spectra and scanning electron microscopy (SEM) to figure out their crystallinity, morphology, and optical properties. We noticed stable perovskite structure by mixing the FA and Cs compared to the pure films. The XRD analysis revealed the growth and good stability after two weeks of the desired black cubic α-phase perovskite structure compared to FAPbI3 and CsPbI3 which, respectively, showed faster degradation and transition into δ-phase and ɣ-phase no perovskite phases. The mixed perovskites Cs-FA also displayed a high absorbance especially for 30% of Cs and 70% of FA and 50% of Cs and %0% of FA with an excellent band gap energy between 1.52 and 1.7 eV in other hand the FAPbI3 and CsPbI3 were 1.5 and 1.9 eV respectively. Moreover, the performance of CsxFA1-xPbI3 based solar cells were simulated with SCAPS by using the band gaps obtained, then by varying the band gap, the thickness of the absorber layers and then different types of Electron Transport Layer (ETL). The simulation results revealed that the Cs0.3FA0.7PbI3 based solar cells has the higher efficiency around 22.36%.
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Structure-based computational design of novel covalent binders for the treatment of sickle cell disease
NanoImpact ( IF 0 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.jmgm.2023.108549
The quest in finding an everlasting panacea to the pernicious impact of sickle cell disease (SCD) in the society hit a turn of success since the recent discovery of a small molecule reversible covalent inhibitor, Voxelotor. A drug that primarily promotes the stability of oxygenated hemoglobin and inhibit the polymerization of HbS by enhancing hemoglobin's affinity for oxygen has opened a new frontier in drug discovery and development. Despite eminent efforts made to reproduce small molecules with better therapeutic targets, none has been successful. To this end, we employed the use of structure-based computational techniques with emphasis on the electrophilic warhead group of Voxelotor to harness novel covalent binders that could elicit better therapeutic response against HbS. The PubChem database and DataWarrior software were used to design random molecules using Voxelotor's electrophilic functionality. Following the compilation of these chemical entities, a high-throughput covalent docking-based virtual screening campaign was conducted which revealed three (Compound_166, Compound_2301, and Compound_2335) putative druglike candidates with higher baseline energy value compared to the standard drug. Subsequently, in silico ADMET profiling was carried out to evaluate their pharmacokinetics and pharmacodynamics properties, and their stability was evaluated for 1 μs (1 μs) using molecular dynamics simulation. Finally, to prioritize these compounds for further development in drug discovery, MM/PBSA calculations was employed to evaluate their molecular interactions and solvation energy within the HbS protein. Despite the admirable druglike and stability properties of these compounds, further experimental validations are required to establish their preclinical relevance for drug development.
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Parameterization and validation of a new AMBER force field for an oxovanadium (IV) complex with therapeutic potential implications in Alzheimer's disease
NanoImpact ( IF 0 ) Pub Date: 2023-05-05 , DOI: 10.1016/j.jmgm.2023.108511
The scarcity of efficient force fields to describe metal complexes may be a problem for new advances in medicinal chemistry. Thus, the development of force fields for these compounds can be valuable for the scientific community, especially when it comes to molecules that show interesting outputs regarding potential treating of diseases. Vanadium complexes, for instance, have shown promising results towards therapeutics of Alzheimer's Disease, most notably the bis(maltolato)oxovanadium (IV). Therefore, the mainly goal of this work is to develop and validate a new set of parameters for this vanadium complex from a minimum energy structure, obtained by DFT calculations, where great results of the new force field are found when confronted with experimental and quantum reference values. Moreover, the new force field showed to be quite effective to describe the molecule of under study whilst GAFF could not describe it effectively. In addition, a case study points out hydrogen bonds in the vanadium complex-PTP1B system.
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DFT study of mercury adsorption on Al2O3 with presence of HCl
NanoImpact ( IF 0 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.jmgm.2023.108548
mercury emission control from flue gas is a crucial issue for environment protection. Alumina is an important alkali metal oxide for mercury adsorption in particulate, meanwhile is the potential adsorbent for mercury removal. The cognition on mercury heterogeneous reaction mechanism with alumina in presence of hydrogen chloride is inadequate. In this work, the DFT calculation was applied to detect mercury's chlorides adsorption on α-Al2O3 (001) surface, the Bader charge analysis was used to estimate electron transfer and the transition state theory was used to clarify reaction pathway and energy barrier, besides, the kinetic analysis based on Gibbs free energy was conducted to study the impact of temperature on chemical reaction. The results show that Hg can be captured by weak chemisorption on α-Al2O3 (001) surface with the adsorption energy of −56.37 kJ/mol, HgCl, HgCl2 are intensively bonded on surface with adsorption energies of −276.90 kJ/mol and −231.87 kJ/mol, the surface unsaturated Al and O atoms are the active sites. Charge transfer and PDOS analysis prove that the forming of covalent bonding is responsible for Hg species adsorption. Two possible reaction pathways of Hg oxidization to HgCl2 are discussed, in which a smaller energy barrier of 0.1 eV implies the dominant pathway 1 via Eley-Rideal mechanism: two adsorbed HCl molecules dissociate on surface and then react with one Hg atom. High temperature can promote the reaction rate constants of pathway 1 and 2, but is only favorable for reducing energy barrier of pathway 2.
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Effects of Y-nodes in DGEBA/TDE-85/MTHPA blends on their thermal and mechanical properties: MD simulation and experimental study
NanoImpact ( IF 0 ) Pub Date: 2023-05-31 , DOI: 10.1016/j.jmgm.2023.108532
With the development of alternate electrical power system and the improvement of voltage level, the operation conditions faced by epoxy resin (ER) insulation materials are becoming more and more complex. The traditional ER materials have been difficult to meet the increasingly stringent requirements. In this paper, the thermal and mechanical properties of DGEBA/TDE-85/MTHPA blend system were studied by molecular dynamics (MD) simulation and experiment. The results show that the addition of TDE-85 can significantly improve the thermal and mechanical properties, and the comprehensive improvement effect is the best when the molar ratio of DGEBA and TDE-85 is about 8:2. The experimental results are consistent with the simulation results. Further analysis of the micro-parameters of the monomer and the cross-linking network found that the torsional energy barrier of TDE-85 is higher than DGEBA. And the compatibility of the two ER is better when the ratio is 8:2. In addition, TDE-85 can introduce high-stability Y-nodes into the system, making the cross-linked network more stable, which has a significant effect on improving the thermal and mechanical properties. The research provide a reference for the blending modification of high-performance ER for high-voltage insulation.
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